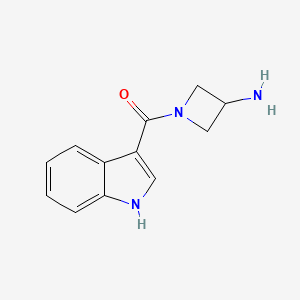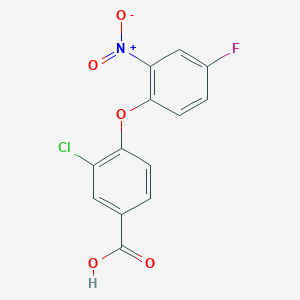![molecular formula C14H21NO B1466572 1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol CAS No. 1491660-45-7](/img/structure/B1466572.png)
1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol
Overview
Description
1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a benzyl(methyl)amino group
Mechanism of Action
Target of Action
It’s mentioned that this compound is used as an intermediate in the synthesis of nicardipine , a calcium channel blocker. Therefore, it can be inferred that the ultimate target might be the calcium channels in the body.
Mode of Action
Given its use in the synthesis of nicardipine, it may contribute to the overall effect of blocking calcium channels, thereby inhibiting the influx of calcium ions into cardiac muscle and smooth muscle of the coronary and systemic arteries .
Result of Action
As an intermediate in the synthesis of nicardipine, it contributes to the overall effect of nicardipine, which includes relaxation of coronary and systemic arterial smooth muscle, reduction of afterload, and increase in myocardial oxygen delivery .
Preparation Methods
The synthesis of 1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with benzyl(methyl)amine in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like methanol and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Comparison with Similar Compounds
1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol can be compared with other similar compounds, such as:
1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol: This compound has a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.
1-{[Benzyl(methyl)amino]methyl}cyclopropan-1-ol: This compound has a cyclopropane ring, which is more strained and reactive compared to the cyclopentane ring.
1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol: This compound has a cyclobutane ring, which also has different reactivity and stability compared to the cyclopentane ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both a hydroxyl group and a benzyl(methyl)amino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[benzyl(methyl)amino]methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-15(11-13-7-3-2-4-8-13)12-14(16)9-5-6-10-14/h2-4,7-8,16H,5-6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPUICQASOHIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)
![1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466495.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466497.png)


![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466500.png)
![2-{[(1-Hydroxycyclohexyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466501.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466506.png)


![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)

